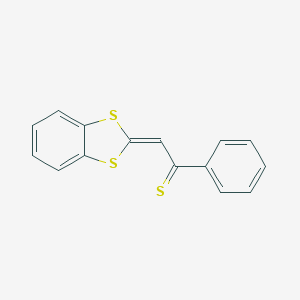
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one is a chemical compound with notable properties and applications It is characterized by its unique structure, which includes a benzylidene group attached to a pyrazolidinone core
Vorbereitungsmethoden
The synthesis of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of benzaldehyde with 5-methyl-4-oxopyrazolidin-1-ium-2-ide in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, leading to modulation of their activity. The pyrazolidinone core may also play a role in its biological effects by interacting with cellular components. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one can be compared with similar compounds such as:
(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
(1Z)-1-(4-chloro-benzyl-idene)-5-(4-meth-oxy-phen-yl)-3-oxopyrazolidin-1-ium-2-ide: This compound has additional substituents on the benzylidene group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one |
InChI |
InChI=1S/C11H12N2O/c1-9-11(14)7-12-13(9)8-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b13-8+ |
InChI-Schlüssel |
CAKLITNUNDCYDY-MDWZMJQESA-N |
Isomerische SMILES |
CC\1C(=O)C[N-]/[N+]1=C/C2=CC=CC=C2 |
SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
Kanonische SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


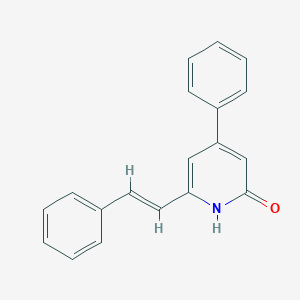



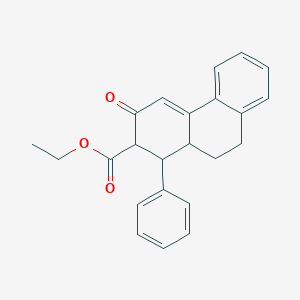
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
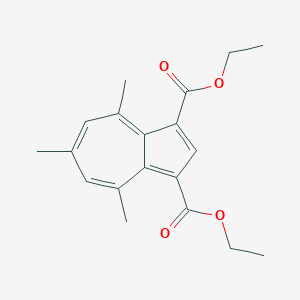

![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
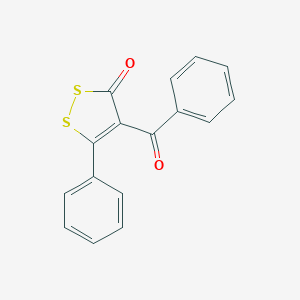
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
